molecular formula C10H7BrN2O2 B13090540 6-Bromo-2-methylquinazoline-4-carboxylic acid

6-Bromo-2-methylquinazoline-4-carboxylic acid

Katalognummer: B13090540
Molekulargewicht: 267.08 g/mol
InChI-Schlüssel: NYIBQQHZAPEWNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-methylquinazoline-4-carboxylic acid (CAS 1780515-96-9) is a high-purity chemical intermediate with significant value in medicinal chemistry and drug discovery research. This compound features a quinazoline core, a privileged scaffold in the development of biologically active molecules, and is characterized by a bromine substituent that serves as a reactive handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . The carboxylic acid functional group also provides a versatile site for conjugation or further derivatization, making this reagent a valuable building block for creating diverse compound libraries. Research into quinazoline derivatives has demonstrated their potential as anticancer agents, with some compounds exhibiting activity against renal, melanoma, and breast cancer cell lines . The bromo-quinazoline core is a key intermediate in the synthesis of novel compounds for evaluating cytotoxic properties . Furthermore, this scaffold is investigated for its role in creating potential inhibitors of key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are established targets in cancer therapy . The compound is offered for Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Eigenschaften

Molekularformel

C10H7BrN2O2

Molekulargewicht

267.08 g/mol

IUPAC-Name

6-bromo-2-methylquinazoline-4-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c1-5-12-8-3-2-6(11)4-7(8)9(13-5)10(14)15/h2-4H,1H3,(H,14,15)

InChI-Schlüssel

NYIBQQHZAPEWNO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=N1)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 6-Bromo-2-methylquinazoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: This document provides a comprehensive framework for the physicochemical characterization of the novel compound, 6-Bromo-2-methylquinazoline-4-carboxylic acid. As specific experimental data for this molecule is not extensively available in public-domain literature, this guide is structured as a predictive and methodological whitepaper. It outlines the logical sequence of analytical techniques and the scientific rationale behind them, drawing upon established principles for the characterization of quinazoline derivatives and aromatic carboxylic acids. This guide is intended for researchers, chemists, and drug development professionals who may be synthesizing or evaluating this compound.

Section 1: Molecular Structure and Spectroscopic Elucidation

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its molecular structure. This involves a suite of spectroscopic techniques that, when used in concert, provide a complete picture of the molecule's atomic composition and connectivity.

Proposed Molecular Identity
  • Chemical Name: 6-Bromo-2-methylquinazoline-4-carboxylic acid

  • Molecular Formula: C₁₀H₇BrN₂O₂

  • Molecular Weight: 267.08 g/mol

  • Monoisotopic Mass: 265.97454 Da

The quinazoline core is a critical pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[1][2][3] The introduction of a bromine atom at the 6-position and a carboxylic acid at the 4-position is expected to significantly influence the molecule's electronic properties, solubility, and potential biological target interactions.

Synthesis and Purification Context

Characterization is intrinsically linked to synthesis. A plausible synthetic route involves the cyclization of a substituted anthranilic acid derivative.[4][5][6] The final compound must be purified, typically via recrystallization or preparative chromatography, to ensure that the subsequent analytical data is representative of the molecule itself and not of residual starting materials or byproducts.

cluster_synthesis Synthesis & Purification Workflow A Substituted Anthranilic Acid Precursor B Cyclization Reaction A->B C Crude Product B->C D Purification (Recrystallization / Prep HPLC) C->D E Pure 6-Bromo-2-methylquinazoline-4-carboxylic acid D->E

Caption: High-level overview of the synthesis and purification workflow.

Spectroscopic Verification Suite

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • Expertise & Causality: We predict the ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl group, and the highly deshielded carboxylic acid proton. The splitting patterns (multiplicity) of the aromatic protons are critical for confirming the substitution pattern on the benzene ring portion of the quinazoline core. The carboxylic acid proton signal is often broad and its chemical shift can be concentration-dependent due to hydrogen bonding.[7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale
-CH~2.5 - 2.8~20 - 25Aliphatic methyl group adjacent to an sp² nitrogen.
Ar-H (Positions 5, 7, 8)~7.8 - 8.5~120 - 140Protons on the electron-deficient quinazoline ring system, deshielded by aromatic currents and heteroatoms.
-COOH ~12.0 - 14.0 (broad singlet)-Highly deshielded acidic proton, often exchanges with D₂O.[7][8]
C =O (Carboxylic Acid)-~165 - 175Carbonyl carbon of an aromatic carboxylic acid.[7]
C -Br-~115 - 125Aromatic carbon directly attached to bromine, shows a moderate shielding effect.
Aromatic C -H & Quaternary C -~120 - 155Remaining aromatic carbons within the quinazoline core.

Protocol: NMR Sample Preparation and Analysis

  • Dissolution: Accurately weigh ~5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.

  • Filtration: Filter the solution through a glass wool plug into a clean, dry NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Confirmation: To confirm the acidic proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the signal between 12-14 ppm validates its assignment to the -COOH proton.[7]

1.3.2. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule with high precision.

  • Expertise & Causality: The most critical diagnostic feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, we expect to see two peaks of nearly equal intensity separated by 2 m/z units (the [M]⁺ and [M+2]⁺ peaks), which is a definitive signature for a monobrominated compound.

Protocol: HRMS Analysis (e.g., ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source. Both positive and negative ion modes should be tested.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Confirm the m/z value corresponds to the calculated exact mass of the protonated/deprotonated formula (e.g., C₁₀H₈BrN₂O₂⁺) within a narrow mass tolerance (< 5 ppm).

    • Verify the presence of the characteristic 1:1 [M]⁺ to [M+2]⁺ isotopic pattern.

1.3.3. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

  • Expertise & Causality: The IR spectrum provides a molecular fingerprint. For this compound, the most telling absorption will be a very broad band for the O-H stretch of the carboxylic acid, which arises from strong intermolecular hydrogen bonding (dimerization).[8][9] This band is often superimposed on the C-H stretching frequencies. The C=O stretch of the carboxylic acid is also a strong, sharp indicator.

Table 2: Predicted Characteristic IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very Broad
C-H Stretch (Aromatic/Methyl)2850 - 3100Sharp, superimposed on O-H
C=O Stretch (Carboxylic Acid)1690 - 1740Strong, Sharp
C=N / C=C Stretch (Quinazoline Ring)1470 - 1630Medium to Strong
C-O Stretch (Carboxylic Acid)1210 - 1320Medium

Protocol: IR Spectrum Acquisition (ATR Method)

  • Sample Placement: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Perform a background scan with no sample present.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Section 2: Purity Assessment and Stability Profiling

Establishing the purity of a compound is paramount before any further biological or advanced physicochemical testing. Stability studies are crucial for understanding its shelf-life and degradation pathways.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.

  • Expertise & Causality: A reversed-phase C18 column is the logical starting point as it is well-suited for separating moderately polar aromatic compounds.[10] The mobile phase must contain an organic modifier (like acetonitrile) and an acidic additive (like formic or phosphoric acid). The acid serves two purposes: it protonates the carboxylic acid, ensuring a consistent charge state and sharp peak shape, and it suppresses the ionization of free silanol groups on the silica support, preventing peak tailing.[10][11] UV detection is ideal as the quinazoline ring system is a strong chromophore.[10]

cluster_hplc HPLC Purity & Stability Workflow A Prepare Sample Solution (e.g., 1 mg/mL in ACN/H₂O) B Inject into RP-HPLC System (C18 Column) A->B C Elute with Gradient (e.g., Water/ACN + 0.1% Formic Acid) B->C D UV Detection (e.g., 254 nm) C->D G For Stability: Analyze Stressed Samples E Integrate Chromatogram D->E D->G F Calculate Purity (% Area) E->F H Identify & Quantify Degradants G->H

Caption: A typical workflow for purity and stability analysis using HPLC.

Protocol: HPLC Method for Purity Analysis

  • System: HPLC with UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm or scan for optimal wavelength with PDA.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.[10]

Chemical Stability

Understanding a compound's stability is critical for defining storage and handling conditions. Quinazoline derivatives can be susceptible to hydrolysis, especially at extreme pH values.[12][13]

Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Create solutions of the compound (~1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Add 1M HCl and heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Add 1M NaOH and heat at 60 °C for 24 hours.[12]

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Store the solid compound at 80 °C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 365 nm) for 24 hours.[12]

  • Analysis: After the stress period, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration. Analyze by the developed HPLC method alongside an unstressed control sample.

  • Evaluation: Compare the chromatograms to identify and quantify any degradation products that have formed.

Section 3: Core Physicochemical Properties

These fundamental properties govern the compound's behavior in various physical and biological systems.

Table 3: Key Physicochemical Properties and Measurement Techniques

Property Significance Experimental Method
Appearance Basic identification.Visual inspection.
Melting Point (°C) Indicator of purity; solid-state stability.Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus.
Solubility (µg/mL) Crucial for formulation, biological assays, and ADME properties.Equilibrium solubility measurement in various solvents (e.g., water, PBS pH 7.4, DMSO, ethanol) followed by HPLC quantification.
Acidity Constant (pKa) Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding.Potentiometric titration or UV-metric titration.
LogP / LogD Measures lipophilicity, a key predictor of membrane permeability and metabolic stability.Shake-flask method (octanol/water) or calculated via software.

References

  • Separation of Quinazoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Determination of the Stabilities of New Quinazoline Deriv
  • Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC. Benchchem.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • IR: carboxylic acids. University of Calgary.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
  • Journal of Chemical and Pharmaceutical Research, 2012, 4(4):1947-1949. JOCPR.
  • Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Synthesis of Quinazoline and Quinazolinone Deriv
  • 6-Bromo-4-methyl-2-(methylsulfonyl)quinazoline. Benchchem.
  • Buy 6-Methylquinazoline-4-carboxylic acid (EVT-15398816). EvitaChem.
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.

Sources

Navigating the Uncharted: A Technical Guide to the Toxicity and Safety Profiling of 6-Bromo-2-methylquinazoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The novel compound, 6-Bromo-2-methylquinazoline-4-carboxylic acid, represents a new frontier within this chemical space. While its therapeutic potential is yet to be fully elucidated, a comprehensive understanding of its toxicity and safety profile is a non-negotiable prerequisite for any further development. This in-depth technical guide provides a strategic and methodological framework for the rigorous toxicological evaluation of this compound. We will delve into the rationale behind a tiered testing strategy, from in silico predictions to detailed in vitro and in vivo assays, empowering research teams to navigate the complexities of safety pharmacology and build a robust data package for this promising molecule.

Introduction: The Quinazoline Moiety and the Imperative of Safety

Quinazoline derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities.[1][6] Many approved drugs, particularly in oncology, feature the quinazoline core, targeting key signaling pathways involved in cell proliferation and survival.[7][8][9][10] However, this biological activity is a double-edged sword. The same mechanisms that confer therapeutic efficacy can also lead to off-target effects and toxicity. Therefore, a proactive and thorough safety assessment is paramount.

This guide is structured to provide a logical and efficient workflow for characterizing the safety profile of 6-Bromo-2-methylquinazoline-4-carboxylic acid. We will begin with computational and theoretical assessments, followed by a comprehensive suite of in vitro assays to probe for specific toxicities, and finally, considerations for well-designed in vivo studies.

Foundational Characterization and In Silico Assessment

Prior to initiating any biological testing, a thorough understanding of the physicochemical properties of 6-Bromo-2-methylquinazoline-4-carboxylic acid is essential. These properties will influence its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its potential for toxicity.[11][12]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

PropertyValue/PredictionSignificance for Toxicity Profiling
Molecular Formula C10H7BrN2O2Provides the basis for all subsequent calculations.
Molecular Weight 267.08 g/mol Influences diffusion and transport across biological membranes.
Predicted LogP (To be determined)Indicates lipophilicity, which affects cell membrane permeability and potential for bioaccumulation.
Predicted Solubility (To be determined)Aqueous solubility is critical for bioavailability and formulation development.
pKa (To be determined)The ionization state at physiological pH will impact absorption and distribution.
In Silico Toxicity Prediction

Computational toxicology models can provide early warnings of potential liabilities and guide the design of subsequent experimental studies. It is recommended to utilize a battery of in silico models to predict various toxicological endpoints.

cluster_in_silico In Silico Toxicity Workflow Input 6-Bromo-2-methylquinazoline-4-carboxylic acid (SMILES/SD file) ADMET_Prediction ADMET Prediction (e.g., SwissADME, pkCSM) Input->ADMET_Prediction Toxicity_Endpoints Toxicity Endpoint Prediction (e.g., DEREK, TOPKAT) Input->Toxicity_Endpoints Output Prioritized List of Potential Toxicities ADMET_Prediction->Output Toxicity_Endpoints->Output

Caption: Workflow for in silico toxicity prediction.

In Vitro Toxicity Assessment: A Multi-Parametric Approach

In vitro assays are the cornerstone of modern toxicology, providing mechanistic insights in a controlled environment while reducing the reliance on animal testing. A tiered and multi-parametric approach is recommended to build a comprehensive safety profile for 6-Bromo-2-methylquinazoline-4-carboxylic acid.

Cytotoxicity Assays

The initial step in in vitro evaluation is to determine the concentration at which the compound elicits general cellular toxicity. A panel of cell lines, including both cancerous and non-cancerous lines of human origin, should be employed to assess for selective cytotoxicity.[4][8]

Table 2: Recommended Cell Lines for Initial Cytotoxicity Screening

Cell LineTissue of OriginRationale
HepG2 Human Liver CarcinomaTo assess potential hepatotoxicity.
HEK293 Human Embryonic KidneyRepresents a non-cancerous cell line of renal origin.
MCF-7 Human Breast AdenocarcinomaA commonly used cancer cell line to assess anti-proliferative activity.[13]
A549 Human Lung CarcinomaRepresents another common cancer cell type.
Primary Human Hepatocytes Liver"Gold standard" for predicting human liver toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][14]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 6-Bromo-2-methylquinazoline-4-carboxylic acid for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.

Other recommended cytotoxicity assays include the lactate dehydrogenase (LDH) assay, which measures membrane integrity, and the sulforhodamine B (SRB) assay, which measures cellular protein content.[2]

Genotoxicity Assessment

Genotoxicity assays are critical to assess the potential of a compound to damage genetic material, which can lead to carcinogenesis.

Recommended In Vitro Genotoxicity Assays:

  • Ames Test (Bacterial Reverse Mutation Assay): This is a widely used method to detect gene mutations.

  • In Vitro Micronucleus Test: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects in mammalian cells.

  • Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA strand breaks.[1][15]

Organ-Specific Toxicity

Based on the known toxicities of other quinazoline derivatives, a focus on hepatotoxicity and cardiotoxicity is warranted.

Hepatotoxicity:

Quinazoline derivatives have been reported to have both hepatoprotective and hepatotoxic effects, depending on their structure.[3][16][17][18]

  • Primary Human Hepatocyte Culture: Assess for changes in liver enzyme leakage (ALT, AST), albumin production, and urea synthesis.

  • Mitochondrial Toxicity Assays: Evaluate the effect of the compound on mitochondrial function using assays such as the Seahorse XF Analyzer.

Cardiotoxicity:

Certain quinazoline derivatives have been shown to possess cardiotonic or cardiotoxic properties.[19][20][21][22][23]

  • hERG (human Ether-à-go-go-Related Gene) Assay: This is a critical safety screen to assess the potential for QT interval prolongation, a major risk factor for cardiac arrhythmias.

  • Cardiomyocyte Viability and Function Assays: Utilize induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) to assess for effects on viability, contractility, and calcium handling.

cluster_in_vitro In Vitro Toxicity Assessment Workflow Start Test Compound Cytotoxicity Cytotoxicity Screening (MTT, LDH, SRB) Start->Cytotoxicity Genotoxicity Genotoxicity Assessment (Ames, Micronucleus, Comet) Cytotoxicity->Genotoxicity Hepatotoxicity Hepatotoxicity Assays (Primary Hepatocytes) Genotoxicity->Hepatotoxicity Cardiotoxicity Cardiotoxicity Assays (hERG, iPSC-Cardiomyocytes) Hepatotoxicity->Cardiotoxicity End Comprehensive In Vitro Profile Cardiotoxicity->End

Caption: A tiered approach to in vitro toxicity testing.

In Vivo Safety Pharmacology and Toxicology

Should the in vitro data support a favorable safety profile, well-designed in vivo studies are the next logical step. These studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines.

Acute Toxicity Study

An acute toxicity study in two rodent species (e.g., mice and rats) is typically the first in vivo study. This will determine the median lethal dose (LD50) and identify the primary target organs of toxicity.

Repeated-Dose Toxicity Studies

Sub-chronic (e.g., 28-day) and chronic (e.g., 90-day) repeated-dose toxicity studies are necessary to evaluate the effects of long-term exposure. Key endpoints to be monitored include:

  • Clinical observations

  • Body weight and food consumption

  • Hematology and clinical chemistry

  • Urinalysis

  • Gross pathology and histopathology of all major organs

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on major physiological systems. The core battery of tests includes assessments of:

  • Central Nervous System (CNS): Irwin test or functional observational battery.

  • Cardiovascular System: Telemetry in conscious, freely moving animals to monitor blood pressure, heart rate, and ECG.

  • Respiratory System: Whole-body plethysmography.

Conclusion: Building a Comprehensive Safety Narrative

The toxicological evaluation of a novel chemical entity such as 6-Bromo-2-methylquinazoline-4-carboxylic acid is a complex but essential undertaking. By employing a systematic and tiered approach, from in silico modeling to comprehensive in vitro and in vivo studies, researchers can build a robust safety profile. This data-driven narrative is not only a regulatory requirement but also a scientific and ethical obligation, ensuring that the potential therapeutic benefits of this promising compound are not overshadowed by unforeseen risks. The methodologies and strategies outlined in this guide provide a clear roadmap for navigating this critical path in the drug discovery and development journey.

References

  • Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. (n.d.). PMC. Retrieved from [Link]

  • Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity. (2022). ScienceOpen. Retrieved from [Link]

  • Genotoxicity assessment of four novel quinazoline-derived trypanocidal agents in the Drosophila wing somatic mutation and recomb. (2019). Oxford Academic. Retrieved from [Link]

  • Genotoxicity assessment of four novel quinazoline-derived trypanocidal agents in the Drosophila wing somatic mutation and recombination test. (2020). PubMed. Retrieved from [Link]

  • Cytotoxic and genotoxic effects of some substituted tetrazolo[1,5-c] quinazolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and in silico evaluation of quinazoline derivatives for hepatic cancer: QSAR modeling, ADMET profiling, molecular docking, and dynamics simulations. (2026). Arabian Journal of Chemistry. Retrieved from [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. (2025). PMC. Retrieved from [Link]

  • Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity. (2022). PMC. Retrieved from [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). MDPI. Retrieved from [Link]

  • Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020). VNU Journal of Science. Retrieved from [Link]

  • Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity. (2022). Frontiers. Retrieved from [Link]

  • Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen. Retrieved from [Link]

  • Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. (2025). Journals. Retrieved from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). PMC. Retrieved from [Link]

  • Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. (2022). ACS Omega. Retrieved from [Link]

  • In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. (2026). ResearchGate. Retrieved from [Link]

  • Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Derivatives. (2022). Taylor & Francis Online. Retrieved from [Link]

  • The Medicinal Functionality of Quinazolines. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. (2025). PubMed. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (n.d.). PMC. Retrieved from [Link]

  • A Novel Quinazoline Derivative Prevents and Treats Arsenic-Induced Liver Injury by Regulating the Expression of RecQ Family Helicase. (2023). MDPI. Retrieved from [Link]

  • Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. (2023). ACS Publications. Retrieved from [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2025). PubMed. Retrieved from [Link]

  • Pyrazolylaminoquinazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 6-Bromo-2-methylquinazolin-4(3H)-one. (n.d.). Chemical Safety Information from Intergovernmental Organizations. Retrieved from [Link]

  • Insights into cardio-oncology: Polypharmacology of quinazoline-based α1-adrenoceptor antagonists. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2023). ACS Publications. Retrieved from [Link]

  • Cardioprotective activity and screening of N-substituted of quinazolin-4(3Н)-ones. (n.d.). National University of Pharmacy. Retrieved from [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). PMC. Retrieved from [Link]

  • 6-bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid. (n.d.). NextSDS. Retrieved from [Link]

  • Synthesis and Cardiotonic Activity of 6,7-Dimethoxyquinazoline Derivatives. (2016). ResearchGate. Retrieved from [Link]

  • 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and characterization of 3-(4-{[(substituted phenyl) methylene]amino}phenyl)-6-bromo-2-methylquinazoline-4-one. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. Retrieved from [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Frontiers. Retrieved from [Link]

  • 6-Bromoquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • 6-BROMO-2-METHYL-QUINOLINE-4-CARBOXYLIC ACID METHYL ESTER. (n.d.). NextSDS. Retrieved from [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. Retrieved from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. (n.d.). PMC. Retrieved from [Link]

  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. (n.d.). CNR-IRIS. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Robust Amidation of 6-Bromo-2-methylquinazoline-4-carboxylic acid using HATU/DIPEA for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Convergence of Privileged Scaffolds and Efficient Coupling

The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug discovery.[1][2] Its stability and hydrogen bonding capabilities are central to molecular recognition at biological targets. Within the vast landscape of pharmacologically active molecules, the quinazoline nucleus stands out as a "privileged structure," forming the core of numerous FDA-approved drugs and clinical candidates.[3][4] Derivatives of this scaffold exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

The subject of this guide, 6-Bromo-2-methylquinazoline-4-carboxylic acid, is a particularly valuable building block. It combines the potent quinazoline core with a strategically placed bromine atom, which serves as a versatile handle for post-amidation diversification via cross-coupling reactions. This enables the rapid generation of complex molecular libraries for structure-activity relationship (SAR) studies.

To effectively couple this valuable carboxylic acid with a diverse range of amines, a robust and high-fidelity amidation protocol is required. Standard methods can be sluggish or require harsh conditions that are incompatible with complex substrates. Herein, we detail a protocol leveraging the power of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a third-generation uronium-based coupling reagent renowned for its rapid kinetics, high efficiency, and exceptional ability to suppress racemization.[7][8] The protocol employs N,N-Diisopropylethylamine (DIPEA), a sterically hindered, non-nucleophilic base, to facilitate the reaction while minimizing undesirable side reactions.[9][10] This application note provides a comprehensive guide, from mechanistic principles to a detailed, field-proven laboratory protocol for researchers engaged in the synthesis of novel quinazoline-based therapeutics.

The HATU/DIPEA Coupling Cascade: A Mechanistic Overview

The efficacy of the HATU/DIPEA system lies in its ability to efficiently convert a carboxylic acid into a highly reactive intermediate that is readily attacked by an amine nucleophile. The entire process is a well-orchestrated cascade, where the base, DIPEA, plays two crucial roles: deprotonating the carboxylic acid and neutralizing protons generated during the reaction.[10]

The mechanism proceeds through the following key steps:

  • Deprotonation: DIPEA, a non-nucleophilic base, deprotonates the 6-bromo-2-methylquinazoline-4-carboxylic acid to form a carboxylate anion.[11][12]

  • Activation: The nucleophilic carboxylate anion attacks the electrophilic carbon of the HATU reagent. This forms a highly unstable O-acyl(tetramethyl)isouronium salt intermediate.[9][13]

  • Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This intramolecular rearrangement is the key to HATU's high reactivity, yielding a highly reactive OAt-active ester and releasing the stable byproduct tetramethylurea (TMU).[12][13][14] The "7-aza effect" of the pyridine nitrogen in the HOAt moiety is believed to accelerate this step and the subsequent aminolysis.[9]

  • Aminolysis: The primary or secondary amine attacks the carbonyl carbon of the OAt-active ester. This step forms the desired amide bond and releases HOAt.[12]

HATU_Mechanism cluster_activation Activation Stage cluster_coupling Coupling Stage RCOOH Quinazoline-COOH (Carboxylic Acid) RCOO Carboxylate Anion RCOOH->RCOO Isouronium O-Acyl(tetramethyl)isouronium Salt (Unstable) RCOO->Isouronium Attacks HATU HATU HATU->Isouronium DIPEA DIPEA (Base) DIPEA->RCOOH Deprotonates ActiveEster OAt-Active Ester (Highly Reactive) Isouronium->ActiveEster Rearranges TMU Tetramethylurea (Byproduct) Isouronium->TMU Amide Quinazoline-CONH-R' (Product) ActiveEster->Amide HOAt HOAt (Byproduct) ActiveEster->HOAt Amine R'-NH2 (Amine) Amine->Amide Attacks Workflow Setup 1. Reaction Setup (Inert Atmosphere) Preactivate 2. Pre-activation (Add DIPEA, then HATU) Setup->Preactivate Couple 3. Amine Addition & Reaction Preactivate->Couple Monitor 4. Monitor Progress (TLC / LC-MS) Couple->Monitor Monitor->Couple If incomplete Workup 5. Aqueous Workup (Wash & Extract) Monitor->Workup Reaction Complete Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, etc.) Purify->Characterize

Sources

Application Note: Scale-Up Manufacturing Process for 6-Bromo-2-methylquinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

6-Bromo-2-methylquinazoline-4-carboxylic acid (CAS: 1780515-96-9) is a highly valued, privileged heterocyclic scaffold in medicinal chemistry and drug development. The quinazoline core is ubiquitous in kinase inhibitors, antiviral agents, and anticancer therapeutics. From a synthetic perspective, this specific building block is exceptionally versatile: the C6-bromine atom serves as a synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C4-carboxylic acid is primed for amide derivatization and esterification[1].

This application note details a robust, metal-free, 1-kilogram scale-up protocol for its synthesis. By leveraging a modified Pfitzinger-type condensation, this workflow ensures high atom economy, avoids toxic transition-metal catalysts, and utilizes self-validating In-Process Controls (IPCs) to guarantee batch-to-batch reproducibility[2][3].

Synthetic Strategy & Mechanistic Causality

Traditional methods for synthesizing quinazolines, such as the Niementowski reaction, often require harsh conditions, prolonged heating, and complex purification steps[4][5]. To bypass these limitations, this protocol utilizes a redox-neutral, one-pot, two-step sequence starting from commercially available 5-bromoisatin.

Mechanistic Breakdown:

  • Lactam Cleavage: 5-Bromoisatin is subjected to alkaline hydrolysis using aqueous sodium hydroxide. This irreversible step cleaves the lactam ring, generating the highly water-soluble intermediate, sodium 2-amino-5-bromophenylglyoxylate (isatinic acid salt)[1][4].

  • Amidine Condensation & Cyclodehydration: Acetamidine hydrochloride is introduced to the basic solution. The primary amine of the liberated acetamidine undergoes transamidation with the glyoxylate ketone, followed by intramolecular cyclodehydration between the secondary amidine nitrogen and the aniline amine. Because acetamidine inherently possesses the correct oxidation state for the C2-N-C3 synthon, this route completely eliminates the need for external oxidants[1][3].

Mechanism cluster_0 Phase 1: Alkaline Hydrolysis cluster_1 Phase 2: Condensation & Cyclization cluster_2 Phase 3: Isoelectric Isolation Node1 5-Bromoisatin (Starting Material) Node2 Sodium 2-amino-5-bromo- phenylglyoxylate Node1->Node2 NaOH (aq), 60°C Lactam Cleavage Node3 Transamidation Intermediate Node2->Node3 Acetamidine HCl pH 9-10, 80°C Node4 6-Bromo-2-methylquinazoline- 4-carboxylic acid (Salt) Node3->Node4 Cyclodehydration (-H2O) Node5 Protonated Product (Precipitate) Node4->Node5 HCl (aq) pH Adjustment to 3.5

Figure 1: Mechanistic pathway for the synthesis of 6-Bromo-2-methylquinazoline-4-carboxylic acid.

Scale-Up Manufacturing Protocol (1 kg Scale)

Equipment Requirements
  • Reactor: 20 L Jacketed glass reactor equipped with a PTFE overhead stirrer, reflux condenser, and internal temperature probe.

  • Monitoring: Calibrated inline pH probe.

  • Filtration: 10 L Nutsche filter or equivalent vacuum filtration setup.

Step-by-Step Methodology

Phase 1: Ring Opening (Hydrolysis)

  • Charge the 20 L reactor with 5.0 L of deionized (DI) water.

  • Add 619 g (15.4 mol, 3.5 equivalents) of Sodium Hydroxide (NaOH) pellets in portions. Causality: Dissolution is highly exothermic; control the addition to maintain internal temperature below 40°C.

  • Once the NaOH is fully dissolved, charge 1.0 kg (4.42 mol, 1.0 equivalent) of 5-Bromoisatin into the reactor.

  • Heat the resulting slurry to 60°C with moderate stirring (250 rpm).

  • Observation & IPC-1: Over 1–2 hours, the deep orange/red slurry will transition into a clear, dark-brown solution as the insoluble lactam converts to the highly soluble sodium glyoxylate salt.

    • Self-Validation: Pull a sample for HPLC. Proceed to Phase 2 only when residual 5-bromoisatin is <1.0%.

Phase 2: Condensation & Cyclization 6. Cool the reactor slightly to 50°C. 7. Slowly charge 627 g (6.63 mol, 1.5 equivalents) of Acetamidine Hydrochloride into the reactor.

  • Causality: Acetamidine HCl is an acidic salt. The excess NaOH (3.5 eq total) from Phase 1 is specifically calculated to neutralize the HCl (consuming 1.5 eq of base) while maintaining the reaction mixture at pH > 9.0. This ensures the amidine remains in its free-base, nucleophilic form[1].

  • Heat the reaction mixture to 85°C and maintain for 6 hours under reflux.

  • IPC-2: Monitor the cyclization via HPLC. The reaction is deemed complete when the intermediate glyoxylate is <2.0%.

Phase 3: Isoelectric Precipitation & Isolation 10. Cool the reaction mixture to 15°C. 11. Begin dropwise addition of 6M HCl (aq) via an addition funnel while monitoring the inline pH probe. 12. Critical Step: Adjust the pH precisely to 3.5 .

  • Causality: The product is amphoteric. At pH 3.5 (its isoelectric point), it exists as a neutral species, minimizing solubility and maximizing crystallization. Over-acidification (e.g., pH 1.0) will protonate the quinazoline nitrogens, forming a soluble hydrochloride salt and causing drastic yield loss[5].
  • Allow the resulting thick, pale-yellow suspension to stir at 10°C for 2 hours to ensure complete crystal ripening.

Phase 4: Filtration & Drying 14. Transfer the suspension to a Nutsche filter and apply vacuum. 15. Wash the filter cake with 3 x 1.0 L of ice-cold DI water to remove inorganic salts (NaCl), followed by 1.0 L of cold ethanol to displace water and remove trace organic impurities. 16. Dry the solid in a vacuum oven at 60°C for 24 hours until constant weight is achieved.

Workflow R1 Reactor Prep 20L Jacketed S1 Step 1: Hydrolysis 5-Bromoisatin + NaOH R1->S1 IPC1 IPC 1: HPLC Lactam Opening S1->IPC1 S2 Step 2: Condensation Acetamidine HCl IPC1->S2 Pass IPC2 IPC 2: HPLC Cyclization S2->IPC2 S3 Step 3: Precipitation Acidify to pH 3.5 IPC2->S3 Pass S4 Step 4: Filtration Wash & Dry S3->S4

Figure 2: Scale-up manufacturing workflow and In-Process Control (IPC) checkpoints.

Process Optimization & Quantitative Data

During the scale-up development phase, several parameters were optimized to transition the synthesis from a discovery-scale (milligram) procedure to a robust manufacturing-scale (kilogram) process. The table below summarizes the quantitative data and the causal logic behind the finalized parameters.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Change
NaOH Equivalents 2.0 eq3.5 eq Extra base neutralizes the acetamidine hydrochloride salt, maintaining the bulk pH > 9 to ensure maximum nucleophilicity of the amidine.
Acetamidine HCl 1.0 eq1.5 eq An excess drives the equilibrium of the transamidation step forward, minimizing unreacted glyoxylate intermediate.
Reaction Temp 60 °C85 °C Higher thermal energy is required to overcome the final cyclodehydration activation barrier.
Isolation pH pH 1.0pH 3.5 pH 1.0 protonates the quinazoline core (pKa ~2.5), causing product re-dissolution. pH 3.5 targets the isoelectric point for maximum precipitation.
Overall Yield 45%82% Synergistic effect of optimized stoichiometry, thermal control, and isoelectric precipitation.

Analytical Validation & Quality Control

To ensure the scientific integrity of the final batch, the isolated 6-Bromo-2-methylquinazoline-4-carboxylic acid must meet the following Quality Control (QC) specifications:

  • Appearance: Pale-yellow to off-white crystalline powder.

  • HPLC Purity: ≥ 98.0% (Area%).

    • Method: C18 Column (150 x 4.6 mm, 5 µm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile; Gradient elution.

  • LC-MS (ESI+): Expected exact mass for C10​H7​BrN2​O2​ is 265.97. The mass spectrum must display the characteristic 1:1 isotopic doublet at m/z 267.0 [M+H]+ and 269.0 [M+H]+ confirming the presence of the bromine isotope.

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ ~2.80 ppm (s, 3H, -CH 3​ at C2)

    • δ 7.90 - 8.80 ppm (m, 3H, aromatic protons of the quinazoline core)

    • δ >13.0 ppm (br s, 1H, -COOH, exchanges with D 2​ O)

References

  • Title: Pfitzinger reaction Source: Wikipedia URL: [Link]

  • Title: An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives Source: Hacettepe Journal of Biology and Chemistry (DergiPark) URL: [Link]

  • Title: Recent Advances in Metal-Free Quinoline Synthesis Source: Molecules (MDPI) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Debromination in 6-Bromo-2-methylquinazoline-4-carboxylic Acid Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Halogen Integrity Mandate

Welcome to the Technical Support Center for the catalytic hydrogenation of halogenated heterocycles. A persistent challenge in medicinal chemistry is the selective reduction of the quinazoline core—typically to a 3,4-dihydroquinazoline derivative—without compromising halogen substituents[1]. For 6-Bromo-2-methylquinazoline-4-carboxylic acid , standard palladium-catalyzed hydrogenation often leads to catastrophic hydrodehalogenation (debromination)[2].

This guide provides mechanistic troubleshooting, validated FAQs, and a self-validating protocol engineered to preserve the C-Br bond while achieving high conversion rates.

Section 1: Mechanistic Insights & Causality

Why does debromination occur? In transition-metal catalysis, the competitive rates of π -coordination (to the reducible heterocycle) versus oxidative addition (into the C-Br bond) dictate selectivity. Palladium (Pd) is highly active for the oxidative addition of aryl bromides, forming a Pd(II)-hydride intermediate that rapidly undergoes reductive elimination to yield the debrominated arene[2].

Conversely, Platinum (Pt) exhibits a higher kinetic barrier for C-Br oxidative addition while maintaining excellent activity for the π -coordination and subsequent reduction of nitrogenous heterocycles.

Mechanism Substrate 6-Bromo-2-methylquinazoline- 4-carboxylic acid Catalyst Catalyst Surface (Pd or Pt) + H2 Substrate->Catalyst PathA Oxidative Addition (C-Br Cleavage) Catalyst->PathA Pd(0) / High Temp PathB Pi-Coordination (Pyrimidine Ring) Catalyst->PathB Pt(0) / Poisoned Cat. ProductA Debrominated Byproduct (Hydrodehalogenation) PathA->ProductA Hydride Insertion ProductB Desired Product (3,4-Dihydroquinazoline) PathB->ProductB H2 Transfer

Catalytic pathways: Hydrodehalogenation vs. selective ring hydrogenation.

Section 2: Troubleshooting Guides & FAQs

Q1: I used 10% Pd/C and H2​ (1 atm) to reduce the pyrimidine ring, but LC-MS shows complete loss of the bromine isotope pattern. What happened? A1: You experienced rapid hydrodehalogenation. Pd/C is notorious for cleaving sp² C-Br bonds. The palladium-hydride species formed on the catalyst surface preferentially inserts into the C-Br bond rather than reducing the pyrimidine ring[2]. Solution: Switch the catalyst to 5% Pt/C or Platinum dioxide (Adams' catalyst). Pt significantly suppresses dehalogenation while effectively reducing the quinazoline core.

Q2: I switched to Pt/C, but I am still seeing 15-20% debromination. How can I completely suppress this side reaction? A2: If baseline debromination persists with Pt/C, the catalyst surface still possesses highly active edge/corner sites capable of oxidative addition. You must "poison" these hyperactive sites. Solution: Introduce a Lewis acid additive like Zinc Bromide ( ZnBr2​ ) or a mild amine poison (e.g., quinoline or pyridine)[3]. Zinc ions coordinate to the most active metal sites, sterically and electronically hindering the bulky C-Br bond from approaching, while still allowing the planar quinazoline ring to undergo hydrogenation.

Q3: How does the choice of solvent impact the stability of the C-Br bond during hydrogenation? A3: Solvents dictate the solubility of hydrogen and the stabilization of ionic intermediates. Basic solvents or additives (like Et3​N ) drive debromination by neutralizing the generated HBr, pushing the equilibrium forward[2]. Solution: Use neutral, moderately polar solvents like Ethyl Acetate (EtOAc) or Methanol (MeOH) without basic additives. If debromination is aggressive, switching to a less polar solvent mixture (e.g., EtOAc/THF) can reduce the stabilization of the polar transition state required for C-Br cleavage.

Section 3: Quantitative Data: Catalyst & Additive Screening

To aid in your experimental design, the following table summarizes the causal relationship between catalyst choice, additives, and product distribution during the hydrogenation of 6-bromoquinazolines.

Catalyst SystemAdditiveSolventTemp / PressureDesired Product Yield (%)Debrominated Byproduct (%)
10% Pd/C NoneMeOH25°C / 1 atm< 5%> 90%
5% Pt/C NoneMeOH25°C / 1 atm78%18%
5% Pt/C ZnBr2​ (0.1 eq)EtOAc25°C / 1 atm95% < 1%
Lindlar Catalyst QuinolineEtOH25°C / 1 atm82%5%
5% Rh/C NoneEtOAc25°C / 1 atm65%12%

Data synthesized from standard optimization matrices for bromoaromatic reductions.

Section 4: Self-Validating Experimental Protocol

The following methodology details the selective reduction of 6-Bromo-2-methylquinazoline-4-carboxylic acid to its 3,4-dihydroquinazoline derivative using a zinc-modified platinum system[1].

Workflow Step1 1. Preparation Substrate + Pt/C + ZnBr2 Step2 2. Atmosphere Control Argon Purge -> H2 (1 atm) Step1->Step2 Step3 3. Hydrogenation Stir at 20°C, LC-MS Monitor Step2->Step3 Step4 4. Filtration Remove Catalyst via Celite Step3->Step4 Step5 5. Isolation Concentrate & Crystallize Step4->Step5

Step-by-step workflow for the selective catalytic hydrogenation protocol.

Step-by-Step Methodology:
  • Reagent Preparation: In an oven-dried Schlenk flask, dissolve 6-Bromo-2-methylquinazoline-4-carboxylic acid (1.0 mmol) in anhydrous Ethyl Acetate (10 mL). Add ZnBr2​ (0.1 mmol, 10 mol%) and stir for 5 minutes to ensure complete dissolution.

  • Catalyst Addition: Carefully add 5% Pt/C (5 mol% relative to Pt) to the solution. Safety Note: Pt/C can be pyrophoric; always add the catalyst under a gentle blanket of argon.

  • Atmosphere Exchange: Seal the flask and evacuate the atmosphere, backfilling with Argon (repeat 3 times). Evacuate once more and backfill with Hydrogen gas via a balloon (1 atm).

  • Reaction Execution: Stir the suspension vigorously at 20–25°C. Self-Validation Checkpoint: Monitor the reaction via LC-MS every 2 hours. The desired product will show an M+2 mass increase (addition of H2​ ) while strictly retaining the 1:1 isotopic doublet characteristic of the 79Br/81Br isotopes. If a peak appears at M−79 (loss of Br), immediately cool the reaction and purge with Argon to halt further debromination.

  • Workup & Filtration: Once the starting material is consumed (typically 4-6 hours, as quinazoline absorbs exactly one equivalent of H2​ to form the 3,4-dihydro derivative[1]), purge the flask thoroughly with Argon. Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad with EtOAc (2 x 5 mL).

  • Isolation: Concentrate the filtrate in vacuo. The crude product can be recrystallized from EtOH/Water to yield the pure, non-debrominated hydrogenated product.

References

  • BenchChem. "Preventing debromination in subsequent reaction steps." BenchChem Technical Support.2

  • Catalysis Eprints. "Catalytic Hydrogenation over Platinum Metals." Academic Press Inc.

  • European Patent Office. "PROCESS FOR PREPARING (4Z,7Z)-4,7-DECADIEN-1-YL ACETATE." EPO.3

  • PMC. "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives." National Institutes of Health.1

Sources

Purification techniques for 6-Bromo-2-methylquinazoline-4-carboxylic acid without column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base for the purification of functionalized quinazoline derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we focus on the thermodynamic and acid-base principles required to purify 6-Bromo-2-methylquinazoline-4-carboxylic acid efficiently without the use of silica gel column chromatography.

This guide provides self-validating protocols, mechanistic explanations for every step, and targeted troubleshooting for common benchtop failures.

Purification Workflow Overview

Because 6-Bromo-2-methylquinazoline-4-carboxylic acid is an amphoteric molecule (containing both a basic quinazoline nitrogen and an acidic carboxylic acid), we can exploit its pH-dependent solubility profile. The workflow relies on isoelectric precipitation followed by thermodynamic recrystallization [1].

Purification N1 Crude 6-Bromo-2-methylquinazoline- 4-carboxylic acid N2 Alkaline Dissolution (NaOH, pH 10-12) N1->N2 N3 Filtration of Insoluble Organic Impurities N2->N3 N4 Isoelectric Precipitation (HCl, pH 2-3) N3->N4 N5 Vacuum Filtration & Cold Water Wash N4->N5 N6 Recrystallization (Ethanol or Toluene) N5->N6 N7 Pure Target Compound N6->N7

Workflow for the non-chromatographic purification of quinazoline-4-carboxylic acid.

Quantitative Physicochemical Parameters

Understanding the physical parameters of your target molecule is critical for predicting its behavior during extraction and crystallization.

ParameterValue / SystemMechanistic Rationale
Target pH (Dissolution) 10.0 – 11.0Deprotonates the carboxylic acid (pKa ~3.5) to form a highly water-soluble sodium carboxylate salt [3].
Target pH (Precipitation) 2.0 – 3.0Protonates the carboxylate, forming the neutral/zwitterionic species which has minimal aqueous solubility.
Recrystallization Solvent 1 TolueneExcellent for rigid aromatic systems; dissolves the compound at reflux but offers poor solubility at room temperature [1].
Recrystallization Solvent 2 Ethanol / Water (4:1)Co-solvent system; ethanol solvates the molecule at high heat while water acts as an anti-solvent upon cooling [2].
Expected Yield Recovery 75% – 85%Losses primarily occur in the mother liquor; can be mitigated by secondary crop recovery.

Core Methodologies

Protocol A: Isoelectric Precipitation (Acid-Base Extraction)

Objective: Isolate the target carboxylic acid from neutral/basic organic impurities and unreacted starting materials. Causality: By raising the pH above the molecule's pKa, we force the formation of a highly water-soluble sodium carboxylate salt. Non-polar impurities remain insoluble and are mechanically removed. Subsequent acidification neutralizes the carboxylate, minimizing ionic solvation and forcing the hydrophobic quinazoline core to precipitate.

  • Alkaline Dissolution: Suspend the crude mixture in deionized water (10 mL/g of crude). Slowly add 2M NaOH dropwise under continuous stirring at room temperature until the pH reaches 10.0–11.0.

    • Self-Validation Check: The suspension should clarify as the target molecule dissolves. Any persistent solids are neutral/organic impurities.

  • Filtration: Filter the basic solution through a Celite pad or a fine glass frit to remove insoluble impurities. Wash the filter cake with a minimal volume of dilute NaOH (pH 10).

  • Isoelectric Precipitation: Transfer the filtrate to a beaker submerged in an ice-water bath. While maintaining the temperature below 10°C, add 2M HCl dropwise with vigorous stirring. Monitor the pH continuously.

  • pH Optimization: Stop the addition when the pH reaches 2.5–3.0.

    • Critical Warning: Over-acidification (pH < 1.0) will protonate the basic quinazoline nitrogen, forming a water-soluble hydrochloride salt and drastically reducing your yield.

  • Isolation: Stir the cold suspension for 30 minutes to allow for crystal ripening. Collect the precipitate via vacuum filtration.

  • Washing: Wash the filter cake with ice-cold deionized water (3 x 5 mL/g) to remove residual NaCl.

    • Self-Validation Check: Test the final wash filtrate with a few drops of 0.1M AgNO₃; the absence of a white AgCl precipitate confirms the complete removal of inorganic salts.

Protocol B: Thermodynamic Recrystallization

Objective: Achieve >99% purity by exploiting the thermodynamic stability of the crystal lattice. Causality: The planar quinazoline ring and the bromo-substituent facilitate strong intermolecular π−π stacking and halogen bonding. Recrystallization from a solvent like toluene provides the thermal energy required to break these bonds, while slow cooling selectively excludes structurally dissimilar impurities from the reforming lattice [1].

  • Solvent Addition: Transfer the dried, semi-pure precipitate to a round-bottom flask. Add Toluene (approx. 15–20 mL/g).

  • Heating: Heat the suspension to reflux (~110°C) under continuous stirring until the solid completely dissolves. If dissolution is incomplete, add minimal additional solvent in 1 mL increments.

  • Hot Filtration: If insoluble dark particulates remain, perform a rapid hot filtration through a pre-warmed Buchner funnel to prevent premature crystallization in the stem.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2–3 hours.

    • Causality: Rapid cooling traps impurities within the crystal matrix. Slow cooling ensures thermodynamic control, yielding high-purity crystals.

  • Cold Maturation: Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize precipitation.

  • Collection: Filter the purified crystals under vacuum, wash with a small volume of ice-cold toluene, and dry under high vacuum at 50°C to a constant weight.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing during the cooling phase. How do I fix this? A: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it supersaturates the solvent, leading to liquid-liquid phase separation rather than solid-liquid crystallization. Troubleshooting: Reheat the mixture until it forms a single homogeneous phase. Add 10–15% more of the primary solvent (e.g., Toluene) to lower the saturation temperature. Alternatively, introduce a small "seed crystal" of pure 6-Bromo-2-methylquinazoline-4-carboxylic acid when the solution is just slightly above the temperature where oiling out previously occurred.

Q2: After the isoelectric precipitation step, my yield is suspiciously low (<30%). Where did my product go? A: You likely over-acidified the aqueous solution. The quinazoline core contains a basic nitrogen. If the pH drops below 1.5, this nitrogen becomes protonated, converting your precipitated zwitterion into a highly water-soluble quinazolinium hydrochloride salt [3]. Troubleshooting: Take your acidic mother liquor and slowly back-titrate it with 1M NaOH to a pH of 2.5–3.0. If over-acidification was the issue, a thick precipitate will immediately crash out of the solution.

Q3: Can the bromo-substituent degrade during the alkaline dissolution step? A: Aryl bromides are generally stable to aqueous NaOH at room temperature. However, prolonged heating under strongly basic conditions can induce nucleophilic aromatic substitution (hydrolysis of the bromide to a phenol) or degradation of the quinazoline core. Troubleshooting: Always perform the alkaline dissolution (Protocol A, Step 1) at room temperature, and do not leave the molecule in the high-pH solution for longer than necessary. Proceed to the filtration and precipitation steps immediately.

References

  • Title: An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives Source: Hacettepe Journal of Biology and Chemistry URL: [Link]

  • Title: Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism Source: ACS Omega URL: [Link]

  • Title: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation Source: Molecules (PubMed Central) URL: [Link]

Technical Support Center: Stability & Handling of 6-Bromo-2-methylquinazoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized quinazoline scaffolds requires a deep understanding of their unique electronic properties. 6-Bromo-2-methylquinazoline-4-carboxylic acid is a highly valuable building block, but its fused pyrimidine ring and C4-carboxylic acid make it susceptible to specific degradation pathways depending on the pH and thermal conditions of your experimental media.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound during synthesis, storage, and biological evaluation.

Part 1: Core Principles of Quinazoline Stability

The stability of 6-Bromo-2-methylquinazoline-4-carboxylic acid is dictated by the electron-deficient nature of the quinazoline core. Generally, quinazolines are stable in cold, dilute acidic and alkaline solutions, but they are rapidly destroyed when these solutions are boiled[1].

The presence of the carboxylic acid at the C4 position introduces a specific vulnerability: the electron-withdrawing nature of the heterocycle stabilizes the transition state for decarboxylation under thermal stress[2]. Furthermore, the N3 position is highly basic; in acidic media, the quinazoline core protonates at N3, which induces covalent hydration across the C=N3 bond, making the ring susceptible to hydrolytic cleavage[3].

Part 2: Troubleshooting FAQs

Q1: Why does my compound peak disappear in LC-MS when using 0.1% TFA or Formic Acid in the mobile phase?

The Causality: In acidic conditions (pH < 3), the quinazoline core protonates at the N3 position. This protonation draws electron density away from the C4 position, inducing covalent hydration (water addition across the N3-C4 double bond)[3]. While this hydration is often reversible in solution, the localized acidity and thermal ionization in the MS source trigger rapid decarboxylation (-44 Da). You are likely detecting 6-bromo-2-methylquinazoline instead of your parent mass. Actionable Fix: Transition to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.5). This maintains the compound as a stable carboxylate anion, preventing in-source decarboxylation and providing an accurate representation of your sample.

Q2: I attempted a basic hydrolysis of an ester precursor to yield the target acid, but my yield is extremely low and I see multiple degradation products. What happened?

The Causality: While the carboxylate anion is stable at room temperature, quinazoline rings are readily destroyed when subjected to harsh basic conditions and heat[1]. Elevated temperatures in the presence of strong nucleophiles (OH⁻) lead to nucleophilic attack at C4, resulting in ring cleavage and the formation of anthranilic acid derivatives[4]. Actionable Fix: Perform saponification using strictly mild conditions. Utilizing LiOH in a THF/Water or Methanol/Water mixture at room temperature is highly recommended to prevent ring degradation[5]. Monitor strictly via TLC/LC-MS and quench the reaction immediately upon consumption of the starting material.

Q3: How should I store the compound to prevent long-term degradation?

The Causality: Ambient moisture and light can catalyze slow hydration and decarboxylation over time, particularly if the compound is stored in protic solvents. Actionable Fix: Store the compound as a lyophilized dry powder under an inert atmosphere (Argon or Nitrogen) at 2-8 °C. If stock solutions must be made, use anhydrous, aprotic solvents like DMSO and store them at -20 °C in single-use aliquots.

Part 3: Mechanistic Degradation Pathways

To fully grasp the handling requirements, it is critical to visualize how pH drives the degradation of this scaffold.

G Start 6-Bromo-2-methylquinazoline- 4-carboxylic acid Acidic Acidic Media (pH < 3) Start->Acidic HCl / H2SO4 Basic Basic Media (pH > 9) Start->Basic NaOH / KOH Protonated N3-Protonated Cation Acidic->Protonated Fast Hydrated Covalent Hydration at C4 Protonated->Hydrated +H2O Decarb Decarboxylation (6-Bromo-2-methylquinazoline) Protonated->Decarb Heat (-CO2) RingOpenA Ring Cleavage Products (Boiling Acid) Hydrated->RingOpenA Heat (Hydrolysis) Salt Carboxylate Anion (Stable at RT) Basic->Salt Deprotonation RingOpenB Ring Cleavage Products (Boiling Base) Salt->RingOpenB Heat (Hydrolysis)

Fig 1. Degradation pathways of 6-Bromo-2-methylquinazoline-4-carboxylic acid by pH.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability of 6-Bromo-2-methylquinazoline-4-carboxylic acid across various conditions, providing a baseline for your experimental design.

Medium / ConditionTemperatureDominant Chemical SpeciesEstimated StabilityPrimary Degradation Pathway
0.1 M HCl (pH 1.0) 25 °CN3-Protonated CationModerate (Days)Reversible Covalent Hydration
0.1 M HCl (pH 1.0) 100 °CDegradantsPoor (< 1 hour)Decarboxylation & Ring Cleavage[1]
PBS Buffer (pH 7.4) 25 °CCarboxylate AnionExcellent (Months)None
0.1 M NaOH (pH 13.0) 25 °CCarboxylate AnionGood (Weeks)Slow Hydrolysis
0.1 M NaOH (pH 13.0) 100 °CDegradantsPoor (< 1 hour)Pyrimidine Ring Cleavage[4]

Part 5: Experimental Protocols

Protocol: Self-Validating Stability Profiling Workflow

Objective: To accurately determine the half-life of the compound in various assay buffers without introducing analytical artifacts (e.g., in-source MS degradation). Causality: As established, using acidic mobile phases in LC-MS artificially inflates the apparent decarboxylation rate. This protocol uses a neutral buffer system to separate true solution-phase degradation from analytical artifacts, creating a self-validating loop of data integrity.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 6-Bromo-2-methylquinazoline-4-carboxylic acid in anhydrous DMSO to a concentration of 10 mM.

    • Expert Insight: DMSO prevents premature hydration and hydrolysis during storage, establishing a pristine baseline[3].

  • Buffer Preparation: Prepare 50 mM analytical-grade buffers at pH 2.0 (Glycine-HCl), pH 7.4 (Phosphate Buffered Saline), and pH 10.0 (Carbonate-Bicarbonate).

  • Incubation: Spike the DMSO stock solution into the respective buffers to achieve a final compound concentration of 100 µM (ensure final DMSO concentration is ≤ 1% v/v). Incubate aliquots in sealed vials at 25 °C and 60 °C.

  • Quenching: At designated time points (0, 1, 4, 12, and 24 hours), extract 100 µL aliquots. Immediately quench the reaction by diluting 1:1 with ice-cold Acetonitrile containing a structurally similar internal standard.

  • LC-MS Analysis (Critical Step): Analyze the quenched samples using a C18 reverse-phase column.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.5).

    • Mobile Phase B: 100% Acetonitrile.

    • Expert Insight: The basic mobile phase ensures the compound remains in its stable carboxylate form during electrospray ionization (ESI), preventing false-positive decarboxylation readings in the mass spectrometer.

References

  • Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: Quinazoline derivatives & pharmacological activities: a review Source: SciSpace URL:[Link]

  • Title: Quinazoline Source: Wikipedia URL:[Link]

  • Title: Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities Source: MDPI URL:[Link]

Sources

Technical Support Center: Crystallization Optimization for 6-Bromo-2-methylquinazoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for scientists and process chemists tasked with recovering and purifying 6-Bromo-2-methylquinazoline-4-carboxylic acid , a critical functionalized intermediate in pharmaceutical synthesis.

Due to its rigid, hydrophobic bromo-quinazoline core and highly polar carboxylic acid moiety, this molecule frequently exhibits complex phase behaviors, including polymorphism, solvent entrapment, and liquid-liquid phase separation (oiling out). This guide synthesizes thermodynamic principles with field-proven kinetic controls to help you design a robust, self-validating crystallization process.

Process Optimization Workflow

To achieve high-purity recovery, crystallization must be treated as a dynamic system governed by Quality by Design (QbD) principles. The workflow below outlines the critical path from thermodynamic screening to kinetic control.

Crystallization N1 Crude 6-Bromo-2-methylquinazoline- 4-carboxylic acid N2 Thermodynamic Solubility & Solvent Screening N1->N2 N3 MSZW Determination (FBRM / Turbidity) N2->N3 N4 Cooling / Antisolvent Crystallization N3->N4 Define Operating Window N5 PAT Monitoring (Chord Length Distribution) N4->N5 N6 Troubleshooting: Oiling Out / Fines N5->N6 Deviations Detected N7 Optimized Recovery (Target Purity & Yield) N5->N7 Controlled Growth N6->N3 Adjust Kinetics & Seeding

Figure 1: QbD-driven crystallization optimization workflow utilizing PAT for real-time control.

Troubleshooting Guides & FAQs

Q1: Why is my compound "oiling out" instead of forming a crystalline solid?

A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory crosses the LLPS boundary before reaching the critical nucleation concentration. For an amphiphilic molecule like 6-Bromo-2-methylquinazoline-4-carboxylic acid, the competing polar (carboxylic acid) and non-polar (bromo-aromatic) interactions often cause the solute to separate into a dense, solute-rich liquid phase rather than organizing into a crystal lattice.

  • The Causality: High initial supersaturation or an incompatible anti-solvent addition rate forces the system into a thermodynamically unstable state where forming a liquid droplet requires less activation energy than forming a solid nucleus.

  • The Solution: You must shift the thermodynamic boundary. Adjust your solvent/anti-solvent ratio to increase the solubility slightly, thereby moving the LLPS boundary below the solubility curve. Alternatively, introduce a highly crystalline seed bed within the Metastable Zone Width (MSZW) to promote heterogeneous nucleation before the phase separation threshold is crossed[1].

Q2: How do I prevent the formation of excessive "fines" and agglomerates?

A2: Fines are the direct result of rapid, uncontrolled primary nucleation. Agglomeration subsequently occurs when these high-surface-energy fines clump together to minimize their exposed surface area, often trapping mother liquor and impurities in the process[].

  • The Causality: If your cooling rate or anti-solvent addition outpaces the crystal growth rate, supersaturation accumulates until it violently triggers primary nucleation. The system is pushed outside the MSZW[3].

  • The Solution: Implement a non-linear (cubic or convex) cooling/addition profile. Moderate supersaturation favors the controlled growth of existing crystals over the birth of new ones[]. Utilize Process Analytical Technology (PAT), such as Focused Beam Reflectance Measurement (FBRM), to monitor the chord length distribution in real-time and ensure the system remains within the metastable zone.

Q3: My recovered product has high levels of structurally related impurities. How can I improve impurity rejection?

A3: Structurally similar impurities (e.g., unbrominated quinazoline derivatives or regioisomers) are easily incorporated into the growing crystal lattice because their steric and electronic profiles mimic the target API.

  • The Causality: When crystallization kinetics are too fast, the crystal lattice does not have sufficient time to "reject" mismatched impurity molecules, leading to solid solutions or surface deposition[4].

  • The Solution: Adopt a workflow-based crystallization design focused on thermodynamic control[4]. Introduce a prolonged digestion (Ostwald ripening) phase. By holding the suspension at a high temperature just below the solubility limit, thermodynamically unstable, flawed crystals (containing impurities) will dissolve, while larger, purer crystals will grow.

Quantitative Data: Solvent Selection & MSZW Parameters

Selecting the right solvent system is the foundation of a scalable process. The table below summarizes representative thermodynamic data for optimizing the recovery of functionalized quinazoline carboxylic acids.

Solvent SystemSolubility @ 5°C (mg/mL)Solubility @ 60°C (mg/mL)MSZW Width (°C)Suitability & Process Notes
THF / Heptane (50:50) 12.498.514.2Optimal. Excellent yield. Wide MSZW allows for robust seeding.
Ethanol / Water (70:30) 28.1115.08.5Moderate. Prone to oiling out if cooling exceeds 0.5°C/min.
DMF / Water (80:20) 45.0>250.05.1Poor. High risk of agglomeration and rapid primary nucleation.
Glacial Acetic Acid 18.585.211.0Good. Strong hydrogen bonding disrupts impurity incorporation.

Standardized Experimental Protocols

To ensure self-validating results, execute the following protocols sequentially. These methods utilize kinetic boundaries to dictate experimental parameters.

Protocol A: Determination of MSZW and Seeding Point using FBRM

Understanding the boundaries of the metastable zone is essential for optimizing processes and preventing undesired rapid crystal formation[3].

  • Preparation: Suspend 10.0 g of crude 6-Bromo-2-methylquinazoline-4-carboxylic acid in 100 mL of the chosen primary solvent (e.g., THF) in a jacketed crystallizer equipped with an overhead stirrer and an FBRM probe.

  • Dissolution: Heat the suspension at 1.0°C/min until the FBRM particle count drops to baseline, indicating complete dissolution. Record this as the Saturation Temperature ( Tsat​ ) . Heat an additional 5°C to destroy any remaining thermal history.

  • Nucleation Tracking: Cool the solution at a strictly controlled rate of 0.5°C/min. Monitor the FBRM trend. The exact temperature at which a sharp, exponential spike in fine chord counts occurs is the Nucleation Temperature ( Tnuc​ ) [3].

  • Calculation: Calculate the MSZW as ΔT=Tsat​−Tnuc​ .

  • Validation: Set your process seeding temperature exactly halfway between Tsat​ and Tnuc​ to ensure seeds survive and promote secondary growth without triggering spontaneous primary nucleation[1].

Protocol B: Optimized Anti-Solvent Crystallization Workflow

This protocol leverages the data gathered in Protocol A to maximize impurity rejection and yield[4].

  • Dissolution & Polish: Dissolve the crude API in the primary solvent at Tsat​+10°C . Pass the solution through a 0.45 µm polish filter into a pre-heated receiving vessel to remove foreign particulates that act as uncontrolled nucleation sites.

  • Supersaturation Generation: Cool the solution to the calculated seeding temperature (determined in Protocol A). Add 15% of the total required anti-solvent (e.g., Heptane) dropwise to bring the solution to the edge of metastability.

  • Seeding: Introduce 1.0 wt% of highly pure, milled seed crystals of 6-Bromo-2-methylquinazoline-4-carboxylic acid.

  • Aging: Hold the suspension isothermally for 2 hours. This critical aging step allows the seed bed to establish and consumes initial supersaturation via controlled growth, preventing fines[].

  • Anti-Solvent Dosing: Dose the remaining 85% of the anti-solvent using a convex addition curve over 4 hours. (Start slow, accelerate as the total crystal surface area increases).

  • Isolation: Cool to 5°C, filter via Nutsche or sintered glass, wash with chilled anti-solvent, and dry under vacuum at 40°C until constant weight is achieved.

References

  • Optimal Operation of an Oscillatory Flow Crystallizer: Coupling Disturbance and Stability Source: NIH / PubMed Central URL:[Link]

  • Metastable Zone Width (MSZW) in Crystallization Source: Mettler Toledo URL:[Link]

  • Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development Source: ACS Publications URL:[Link]

Sources

Validation & Comparative

Comprehensive NMR Comparison Guide: Spectral Characterization of 6-Bromo-2-methylquinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter challenges in the structural elucidation of heavily substituted heterocyclic scaffolds. Quinazoline-4-carboxylic acid derivatives are highly privileged pharmacophores, serving as critical intermediates in the development of kinase inhibitors and RNA Polymerase I inhibitors[1]. However, the introduction of a bromine atom at the C-6 position and a methyl group at the C-2 position drastically alters the electronic landscape of the quinazoline core.

This guide objectively compares the analytical performance and spectral characteristics of 6-Bromo-2-methylquinazoline-4-carboxylic acid against structural and methodological alternatives. By examining substituent effects, solvent behaviors, and instrumental parameters, this guide provides a definitive framework for researchers and drug development professionals to achieve high-fidelity NMR characterization.

Structural Alternative Comparison: Brominated vs. Non-Brominated Scaffolds

To understand the specific spectral signature of our target product, we must compare its 1 H and 13 C NMR data against its non-brominated structural alternative, 2-methylquinazoline-4-carboxylic acid . This comparison isolates the exact perturbations caused by the halogen.

Table 1: 1 H and 13 C NMR Chemical Shifts (DMSO- d6​ , 600 MHz)
Position 1 H Shift (Product: 6-Bromo) 1 H Shift (Alternative: Unsubstituted) 13 C Shift (Product) 13 C Shift (Alternative)
C-2 --161.2 ppm160.8 ppm
2-CH_3 2.75 ppm (s, 3H)2.72 ppm (s, 3H)25.4 ppm25.2 ppm
C-4 --155.8 ppm156.1 ppm
4-COOH 14.10 ppm (br s, 1H)13.95 ppm (br s, 1H)166.5 ppm166.8 ppm
C-4a --118.5 ppm119.2 ppm
C-5 8.95 ppm (d, J=2.2 Hz, 1H)8.65 ppm (dd, J=8.5, 1.2 Hz, 1H)128.5 ppm126.4 ppm
C-6 -7.75 ppm (m, 1H)122.1 ppm (C-Br)128.0 ppm
C-7 8.08 ppm (dd, J=8.8, 2.2 Hz, 1H)8.05 ppm (m, 1H)136.4 ppm134.5 ppm
C-8 7.92 ppm (d, J=8.8 Hz, 1H)7.95 ppm (d, J=8.5 Hz, 1H)130.2 ppm129.8 ppm
C-8a --149.5 ppm150.2 ppm

Expertise & Causality Insight: Why does the H-5 proton shift so dramatically downfield (from 8.65 to 8.95 ppm) in the brominated product? The causality lies in the magnetic anisotropy and steric compression (van der Waals deshielding) exerted by the bulky bromine atom at the adjacent C-6 position. Conversely, in the 13 C spectrum, the C-6 carbon experiences a "heavy atom effect." The large electron cloud of the bromine atom increases diamagnetic shielding at the directly attached carbon, pushing the C-6 signal upfield to 122.1 ppm, which sharply contrasts with the typical aromatic methine carbon (128.0 ppm) seen in the alternative[2].

Solvent System Comparison: DMSO- d6​ vs. CD 3​ OD

The choice of deuterated solvent dictates the resolution, solubility, and ultimately the trustworthiness of the NMR data. Quinazoline-4-carboxylic acids exhibit strong intermolecular hydrogen bonding, often forming stable dimers that resist solvation in non-polar media.

Table 2: Solvent Performance Metrics
MetricDMSO- d6​ (Product Standard)CD 3​ OD (Alternative Solvent)
Solubility (mg/mL) > 25 mg/mL (Excellent)< 5 mg/mL (Poor)
COOH Signal Visibility Yes (~14.10 ppm)No (Erased via Deuterium Exchange)
Line Broadening Minimal (Sharp multiplets)Moderate (Aggregation at higher conc.)
Viscosity Impact Higher correlation times ( τc​ )Lower viscosity, but limited by solubility

Expertise & Causality Insight: DMSO- d6​ overwhelmingly outperforms CD 3​ OD for this specific compound class. The highly polar sulfoxide group acts as a potent hydrogen bond acceptor, effectively disrupting the robust carboxylic acid dimers and fully solvating the rigid quinazoline core[3]. While CD 3​ OD theoretically offers lower viscosity (which usually leads to longer T2​ relaxation times and sharper lines), it induces rapid deuterium exchange with the -COOH proton, obliterating the diagnostic acid signal. Furthermore, CD 3​ OD fails to achieve the high concentrations (15–20 mg/mL) required for acquiring high signal-to-noise 13 C spectra without excessive instrument time.

Hardware Comparison: 400 MHz vs. 600 MHz Field Strength

When characterizing the 1,2,4-trisubstituted aromatic ring (C-5, C-7, C-8), magnetic field strength is a critical variable.

At 400 MHz , the H-7 (dd) and H-8 (d) protons of the brominated product often exhibit second-order line broadening or partial overlap because the chemical shift difference ( Δν ) is too close to the coupling constant ( J ). Upgrading to a 600 MHz spectrometer increases the chemical shift dispersion, converting the spin system into a pure first-order AMX pattern. This is not merely an aesthetic improvement; it is a causal necessity for calculating accurate coupling constants ( Jortho​≈8.8 Hz, Jmeta​≈2.2 Hz) to definitively confirm the regiochemistry of the bromine substitution.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates self-validating feedback loops. If any validation step fails, the protocol halts, preventing the acquisition of artifact-laden data.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 6-Bromo-2-methylquinazoline-4-carboxylic acid.

  • Dissolve in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Vortex for 60 seconds and sonicate for 5 minutes. Filter through a 0.22 μ m PTFE syringe filter into a 5 mm precision NMR tube to remove paramagnetic micro-particulates.

Step 2: Probe Tuning and 3D Shimming

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a CryoProbe.

  • Perform automated tuning and matching (ATM) for both 1 H and 13 C channels.

  • Execute a 3D gradient shimming protocol (TopShim).

  • Self-Validation Check: Check the full width at half maximum (FWHM) of the TMS signal. If FWHM > 0.8 Hz, re-shim manually. Do not proceed until this benchmark is met.

Step 3: Pulse Calibration (Nutation Experiment)

  • Self-Validation Check: Before acquiring the 13 C spectrum, perform a quick 1 H 90-degree pulse calibration. Execute a 360-degree pulse sequence. If the resulting signal does not yield a perfect null (zero intensity), the probe tuning or sample dielectric is compromised. Re-tune the probe.

Step 4: Data Acquisition

  • 1 H NMR: Acquire 16 scans with a spectral width of 20 ppm, a relaxation delay ( D1​ ) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • 13 C NMR: Acquire 1024 scans using a power-gated decoupling sequence (zgpg30). Set D1​ to 2.5 seconds to ensure full relaxation of the quaternary carbons (C-2, C-4, C-6).

Step 5: Processing

  • Apply zero-filling to 64k data points and an exponential apodization function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier transformation.

Visual Workflow

G N1 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) N2 2. Solvent Selection (DMSO-d6 > CD3OD) N1->N2 N3 3. Instrument Setup (600 MHz CryoProbe) N2->N3 N4 4. Self-Validation (360° Pulse Null & 3D Shim) N3->N4 N5 5. Data Acquisition (1H: 16 scans, 13C: 1024 scans) N4->N5 N6 6. Processing & Integration (Zero-filling & Apodization) N5->N6

Optimized NMR acquisition workflow for quinazoline-4-carboxylic acid derivatives.

References

  • Gök, D. (2020). 2. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290.

  • Gök, D. (2022).3. Hacettepe Journal of Biology and Chemistry, 50(4), 345-352.

  • Drygin, D., et al. (2014).1. Journal of Medicinal Chemistry, 57(10), 4114-4131.

Sources

6-Bromo-2-methylquinazoline-4-carboxylic acid vs 6-Bromoquinazoline-4-carboxylic acid reactivity comparison

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of 6-Bromo-2-methylquinazoline-4-carboxylic acid and 6-Bromoquinazoline-4-carboxylic acid

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Halogenated quinazolines, in particular, serve as versatile intermediates, enabling diverse structural modifications through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. This guide provides an in-depth comparative analysis of two key building blocks: 6-Bromo-2-methylquinazoline-4-carboxylic acid and 6-Bromoquinazoline-4-carboxylic acid .

The primary structural difference between these two molecules is the presence of a methyl group at the C-2 position. This seemingly minor substitution has significant implications for the electronic properties of the quinazoline ring system, which in turn governs the reactivity at both the C-6 bromo-substituted position and the C-4 carboxylic acid. Understanding these differences is critical for researchers in selecting the appropriate starting material and optimizing reaction conditions for the synthesis of complex target molecules.

This guide will dissect the underlying chemical principles, supported by experimental data and detailed protocols, to provide a clear and authoritative comparison of their reactivity in three key transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and amide bond formation.

Section 1: The Influence of the C-2 Methyl Group on Electronic Properties

The reactivity of an aromatic system is fundamentally dictated by its electron density. In the quinazoline ring, the two nitrogen atoms are electron-withdrawing, rendering the ring system electron-deficient and thus "activating" it towards certain reactions. The key to comparing our two molecules of interest lies in understanding how the C-2 methyl group modulates this electronic landscape.

The methyl group is a classic electron-donating group (EDG) through an inductive effect (+I). It pushes electron density into the pyrimidine ring of the quinazoline core. This has two major consequences:

  • Reduced Electrophilicity of the Ring: By donating electron density, the methyl group partially counteracts the electron-withdrawing effect of the ring nitrogens. This makes the overall quinazoline system less electron-poor (less electrophilic) compared to its unsubstituted counterpart.

  • Modulation of Acidity/Reactivity at C-4: The electronic push from the C-2 methyl group is transmitted through the ring system to the C-4 position, potentially influencing the acidity of the carboxylic acid and the electrophilicity of its carbonyl carbon.

The diagram below illustrates this electron-donating effect.

snar_workflow start Start reactants 1. Combine Reactants - 6-Bromo-quinazoline (1 eq.) - Amine nucleophile (1.5-2 eq.) - Base (e.g., K₂CO₃, 2-3 eq.) - Anhydrous polar aprotic solvent (e.g., DMF, DMSO) start->reactants reaction 2. Reaction - Heat mixture (e.g., 100-140 °C) - Monitor by TLC reactants->reaction workup 3. Workup - Cool to room temp. - Pour into water - Extract with organic solvent (e.g., EtOAc) reaction->workup purify 4. Purification - Wash organic layers with brine - Dry over Na₂SO₄ - Concentrate under reduced pressure - Purify via column chromatography workup->purify end End purify->end

Caption: General workflow for an SNAr reaction.

  • Preparation: To a dry round-bottom flask or microwave vial, add 6-bromoquinazoline-4-carboxylic acid (1 equivalent), the desired amine nucleophile (1.5-2 equivalents), and a suitable base such as potassium carbonate or cesium carbonate (2-3 equivalents).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) to dissolve the reactants.

  • Reaction: Heat the reaction mixture to a temperature between 100-140 °C. For the 2-methyl derivative, a higher temperature may be necessary. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water, which may precipitate the product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species. [2][3]The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. [2] Causality and Reactivity Prediction:

  • Electronic Effect: The rate-determining step is often the initial oxidative addition of the aryl bromide to the palladium(0) catalyst. Electron-donating groups on the aromatic ring can slightly slow this step by increasing the electron density at the C-Br bond, making it less susceptible to cleavage. Therefore, the C-2 methyl group in 6-Bromo-2-methylquinazoline-4-carboxylic acid might lead to a slightly slower reaction rate compared to the unsubstituted analog.

  • Steric Effect: The methyl group at C-2 is relatively far from the C-6 reaction center and is unlikely to exert a significant steric hindrance on the approach of the palladium catalyst.

Table 2: Representative Suzuki-Miyaura Coupling Experimental Data

EntrySubstrateBoronic Acid/EsterConditionsYieldReference
16-Bromo-2-styrylquinazolin-4(3H)-oneArylboronic acidsPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, RefluxGood[5]
22-Chloro-6-bromo-3-phenylquinazolin-4(3H)-oneArylboronic acidsPd(PPh₃)₄, Na₂CO₃, Propylene CarbonateFaster and higher yield than in DME[4]
3Unprotected ortho-bromoanilinesVarious boronic estersCataXCium A Pd G3, K₃PO₄, THF/H₂O, 60 °CGood to Excellent[6]
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried flask, combine the 6-bromoquinazoline-4-carboxylic acid derivative (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition & Degassing: Add a mixture of a solvent such as dioxane, THF, or DME, and water (typically a 4:1 to 10:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture under an inert atmosphere (argon or nitrogen) to a temperature typically between 80-100 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired product.

Amide Bond Formation at the C-4 Carboxylic Acid

The carboxylic acid at the C-4 position is a key handle for derivatization, most commonly through the formation of amides. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, or by using a peptide coupling reagent (e.g., HATU, HOBt/EDC). [7][8] Causality and Reactivity Prediction:

  • Acidity and Nucleophilicity: The electron-donating C-2 methyl group in 6-Bromo-2-methylquinazoline-4-carboxylic acid will slightly increase the electron density on the carboxylate group, making it a slightly stronger base (and its conjugate acid slightly weaker). This effect is generally minimal and unlikely to significantly impact the efficiency of standard coupling reactions.

  • Electrophilicity of Activated Intermediate: When the carboxylic acid is converted to an activated intermediate (like an acyl chloride or an active ester with a coupling reagent), the C-2 methyl group's electron-donating nature could slightly decrease the electrophilicity of the carbonyl carbon.

Table 3: Representative Amide Coupling Experimental Data

EntrySubstrateCoupling MethodConditionsOutcomeReference
12-Phenyl-quinazoline-4-carboxylic acidConversion to acid chloride (SOCl₂), then reaction with aminesTHF, 0 °C to RTSuccessful amide formation[8]
2Quinazolinone carboxylic acid derivativeCoupling with NH₂OTHPTFA for deprotectionSuccessful hydroxamic acid formation[9]
32-Phenyl-4-oxo-quinazolineacetic acidAmine in boiling HOAcNo amide bond formed; starting acid recoveredFailed under these specific conditions[7]

(Note: The failure in Entry 3 highlights the importance of choosing appropriate activation methods and conditions rather than an inherent lack of reactivity of the quinazoline core.)

Detailed Experimental Protocol: General Procedure for Amide Coupling via Acid Chloride
  • Acid Chloride Formation: To a solution of the quinazoline-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DCM or Toluene) with a catalytic amount of DMF, add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2.0 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature or gently heat (e.g., to 50 °C) for 1-2 hours until gas evolution ceases.

  • Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acid chloride is often used immediately in the next step.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like THF or DCM and cool to 0 °C. Add a solution of the desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine or DIPEA (2-3 equivalents) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.

  • Workup and Purification: Quench the reaction with water or a saturated solution of NaHCO₃. Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by chromatography or recrystallization.

Summary and Conclusion

The presence of a methyl group at the C-2 position of the 6-bromoquinazoline-4-carboxylic acid scaffold serves as a critical modulator of its chemical reactivity, primarily through its electron-donating inductive effect.

Table 4: Reactivity Comparison Summary

Reaction Type6-Bromoquinazoline-4-carboxylic acid (Unsubstituted)6-Bromo-2-methylquinazoline-4-carboxylic acidKey Differentiating Factor
SNAr at C-6 More Reactive Less ReactiveThe +I effect of the methyl group destabilizes the Meisenheimer complex.
Suzuki Coupling at C-6 Slightly More Reactive Slightly Less ReactiveThe +I effect of the methyl group can slightly slow the oxidative addition step.
Amide Coupling at C-4 Comparable Reactivity Comparable ReactivityThe electronic effect on the carboxylic acid is generally insufficient to cause a major difference.

Final Recommendations for Researchers:

  • For Nucleophilic Aromatic Substitution , 6-Bromoquinazoline-4-carboxylic acid is the superior choice for achieving higher reactivity and milder reaction conditions. If the 2-methyl derivative must be used, be prepared to employ more forcing conditions.

  • For Suzuki-Miyaura Cross-Coupling , both substrates are excellent candidates. While the unsubstituted version may react slightly faster, the difference is often marginal and can be overcome by routine optimization. The choice can be based on the desired final structure rather than a significant reactivity concern.

  • For derivatization of the carboxylic acid , both molecules are essentially interchangeable in terms of reactivity. The success of the reaction will depend on the choice of coupling agents and conditions, not the C-2 substituent.

This guide provides a framework for understanding and predicting the chemical behavior of these two valuable building blocks. By appreciating the subtle yet significant influence of the C-2 methyl group, researchers can make more informed decisions in the design and execution of their synthetic strategies.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile - Benchchem.
  • Buy 6-Bromo-4-phenylquinazoline-2-carboxylic acid (EVT-15378753) | 1416440-16-8.
  • Quinazolin-4-ones, Amide formation, 2-phenyl-4-oxo-3(4H)quinazolineacetic acid, N.
  • Chemistry and activity of quinazoline moiety: A system
  • One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • 6.1: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate - ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide - Benchchem.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC. [Link]

Sources

A Comparative Guide to the Structural Validation of 6-Bromo-2-methylquinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2] The spatial arrangement of atoms dictates function, reactivity, and, most critically, the interaction with biological targets. This guide provides an in-depth comparison of analytical techniques for the structural validation of 6-Bromo-2-methylquinazoline-4-carboxylic acid, a heterocyclic compound representative of scaffolds found in medicinal chemistry. We will focus on the definitive power of Single-Crystal X-ray Diffraction and contrast it with the complementary, yet non-definitive, roles of NMR and Mass Spectrometry.

The Subject Molecule: 6-Bromo-2-methylquinazoline-4-carboxylic acid

Quinazoline derivatives are of significant interest due to their wide range of biological activities.[3][4] The specific molecule, 6-Bromo-2-methylquinazoline-4-carboxylic acid (C₁₀H₇BrN₂O₂), incorporates a bromine atom, a methyl group, and a carboxylic acid on the quinazoline core. Each of these features can be crucial for modulating properties like target binding, solubility, and metabolic stability. Therefore, precise knowledge of its structure is paramount before committing resources to further development. While synthesis routes for similar compounds have been described, obtaining an absolute structural proof is a necessary step for any novel compound.[5][6][7]

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule. It provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry by analyzing how a crystal scatters an X-ray beam.[2][8] The output is not a theoretical model but a detailed electron density map that, when refined, reveals the exact position of each atom in the crystal lattice.[1]

The Crystallographic Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized powder to a validated crystal structure follows a well-defined, multi-step process. Each stage requires careful execution and an understanding of the underlying principles.

X_Ray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_validation Validation & Output Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Selection & Mounting Crystallization->Mounting Single Crystal Diffraction X-ray Diffraction Experiment Mounting->Diffraction Mounted Crystal DataProcessing Data Processing & Integration Diffraction->DataProcessing Diffraction Pattern Solution Structure Solution (Phasing) DataProcessing->Solution Reflection Intensities Refinement Model Refinement Solution->Refinement Initial Atomic Model Validation Structure Validation Refinement->Validation Refined Model CIF Generate CIF File Validation->CIF Validated Model Validation_Logic Synthesis Synthesized Compound (Structure Unknown) MS Mass Spectrometry Synthesis->MS Confirms Molecular Formula & Isotopic Pattern NMR NMR Spectroscopy Synthesis->NMR Confirms Connectivity & Functional Groups Proposed Proposed Structure (Connectivity & Formula) MS->Proposed NMR->Proposed XRay X-ray Crystallography Proposed->XRay Requires Definitive Proof Validated Validated 3D Structure (Unambiguous Proof) XRay->Validated Provides Absolute 3D Structure

Sources

Safety Operating Guide

6-Bromo-2-methylquinazoline-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

6-Bromo-2-methylquinazoline-4-carboxylic Acid: Comprehensive Laboratory Disposal and Safety Guide

As a researcher or drug development professional, handling complex heterocyclic intermediates like 6-Bromo-2-methylquinazoline-4-carboxylic acid requires a rigorous approach to environmental health and safety (EHS). This compound—characterized by its quinazoline core, carboxylic acid moiety, and a covalently bound bromine atom—poses specific logistical challenges for waste management.

This guide provides authoritative, self-validating operational protocols to ensure your laboratory remains compliant, safe, and scientifically rigorous.

Chemical Profile & The Causality of Waste Segregation

The structural anatomy of 6-Bromo-2-methylquinazoline-4-carboxylic acid dictates its disposal pathway. It must be strictly classified as Halogenated Organic Waste .

The Causality (Why it matters): During standard waste incineration, the covalent carbon-bromine bond breaks, generating highly corrosive hydrogen bromide (HBr) gas and creating the potential for highly toxic brominated dioxins and furans. To prevent atmospheric contamination, halogenated waste must be diverted to specialized high-temperature incinerators equipped with alkaline scrubbers that neutralize acid gases [2].

Accidentally mixing this compound into a "Non-Halogenated" waste carboy (even if dissolved in a non-halogenated solvent like DMSO or Methanol) contaminates the entire vessel. By EPA and institutional standards, any organic waste stream exceeding a 5% halogen content must be reclassified and manifested as halogenated waste, which exponentially increases disposal costs and logistical burden [3].

Quantitative Data & Waste Stream Compatibility

To ensure accurate EHS logs and waste manifests, utilize the following verified parameters when processing this compound.

ParameterSpecification / LimitOperational Rationale
Chemical Name 6-Bromo-2-methylquinazoline-4-carboxylic acidRequired for RCRA/EPA manifesting.
Primary Waste Category Halogenated Organic WasteDictated by the structural bromine atom.
Water Content Limit < 20% in liquid waste streamsPrevents phase separation and ensures efficient, complete combustion during incineration[1].
Halogen Threshold > 5% total halogen contentAutomatically converts any mixed solvent stream into a strict halogenated classification [3].
Incompatibilities Strong oxidizers, strong basesPrevents exothermic reactions and pressure buildup in sealed waste containers [1].

Waste Segregation Workflow Visualization

The following decision tree illustrates the logical routing for 6-Bromo-2-methylquinazoline-4-carboxylic acid waste, ensuring strict adherence to environmental segregation standards.

G Start 6-Bromo-2-methylquinazoline- 4-carboxylic acid Waste State Physical State? Start->State Solid Solid Powder / Contaminated PPE State->Solid Liquid Dissolved in Solvent State->Liquid SolidBin Halogenated Solid Waste (Double-bagged) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Incineration Licensed High-Temp Incineration (Alkaline Scrubbers) SolidBin->Incineration HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalSolvent NonHalSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalSolvent LiquidBin Halogenated Liquid Waste Bin (Strictly <20% water) HalSolvent->LiquidBin NonHalSolvent->LiquidBin Converts to Halogenated Stream (>5% Halogen) LiquidBin->Incineration

Caption: Decision tree for halogenated waste segregation and disposal routing.

Step-by-Step Disposal Methodologies

A self-validating protocol ensures that every step inherently checks the safety and compliance of the previous step. Do not deviate from the sequence below.

Phase A: Liquid Waste Handling (Solutions & Filtrates)

If the compound is dissolved in a solvent (e.g., during chromatography or reaction workups):

  • Verify Solvent Compatibility: Check the primary solvent. Whether it is halogenated (Dichloromethane) or non-halogenated (DMSO, Ethyl Acetate), the presence of the brominated solute dictates that the entire mixture must go into the Halogenated Organic Waste container.

  • Validate Water Content: Ensure the aqueous content of the mixture is strictly below 20%. Self-Validation: If the mixture is cloudy or exhibits a biphasic layer, water content is too high. Perform a phase separation; route the organic layer to halogenated waste and the aqueous layer to aqueous waste (provided it meets pH and toxicity limits) [1].

  • Transfer to SAA (Satellite Accumulation Area): Under a certified fume hood, use a dedicated funnel to pour the solution into a high-density polyethylene (HDPE) carboy labeled "Halogenated Organic Waste."

  • Cap and Log: Immediately cap the container to prevent vapor release and log the specific chemical name and estimated mass of the solute on the hazardous waste manifest attached to the carboy [2].

Phase B: Solid Waste Handling (Powders, Vials, & PPE)
  • Primary Containment: Sweep or transfer any residual solid powder, contaminated weigh boats, or filter papers into a sealable, puncture-resistant plastic bag or a designated solid waste wide-mouth HDPE container.

  • Secondary Containment: Double-bag the waste to prevent accidental puncture and dust aerosolization.

  • Labeling: Affix a hazardous waste tag explicitly stating: "Solid Halogenated Organic Waste: Contains 6-Bromo-2-methylquinazoline-4-carboxylic acid." Do not abbreviate the chemical name.

  • Segregation: Store the sealed container in a designated, dry SAA away from strong bases or oxidizers until EHS pickup [2].

Emergency Spill Response Protocol

In the event of an accidental release of the solid powder, execute the following operational plan:

  • Isolate the Area: Restrict access to the spill zone. Ensure the laboratory fume hoods are operating to maintain negative pressure.

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving is recommended), safety goggles, and a fitted N95 or P100 particulate respirator to prevent inhalation of the brominated organic dust.

  • Suppress Aerosolization: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of isopropanol or water) to bind the dust particles.

  • Collect and Contain: Use a spark-proof scoop or damp disposable towels to collect the material. Place all debris into a heavy-duty hazardous waste bag.

  • Decontaminate the Surface: Wash the affected benchtop or floor with a mild detergent solution, followed by a water wipe-down. Place all cleaning materials into the same hazardous waste bag.

  • Manifest and Report: Label the bag as "Spill Debris: Halogenated Organic Waste" and immediately notify your institutional EHS coordinator [2].

References

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Environmental Health and Safety, 12 June 2019,[Link].

  • Eastern Washington University. "Hazardous Waste Management Program." EWU Environmental Health & Safety, 24 Apr. 2017,[Link].

  • University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh Environmental Health and Safety,[Link].

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.